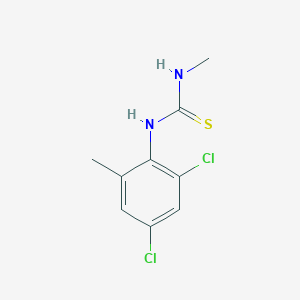![molecular formula C13H19BrN2 B1411969 N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine CAS No. 1713935-46-6](/img/structure/B1411969.png)
N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often have applications in the field of chemistry as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Efficient Synthesis Techniques
Researchers have developed efficient synthetic pathways for compounds structurally related to N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine, aiming at producing derivatives with potential pharmacological activities. For example, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a compound that acts as a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).
Antipsychotic Potential
Some derivatives have been investigated for their antidopaminergic properties, indicating potential as antipsychotic agents. Högberg, Ström, Hall, and Ögren (1990) synthesized a series of 5-substituted derivatives showing high potency in inhibiting [3H]spiperone binding in rat striatal membranes, which supports their suitability for dopamine D-2 receptor investigations (Högberg et al., 1990).
Novel Therapeutic Applications
The exploration of novel therapeutic applications for these derivatives is ongoing. For instance, the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base, as described by Pişkin, Canpolat, and Öztürk (2020), demonstrates potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer Agents
The compound and its related derivatives have been evaluated as potential anticancer agents. Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, and Mabkhot (2017) synthesized a series of new pharmacophores containing thiazole moiety, demonstrating potent anticancer activities through a facile and convenient method (Gomha et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-3-6-16(13-4-5-13)10-11-7-12(14)9-15-8-11/h7-9,13H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJDOVJYERUTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC(=CN=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)

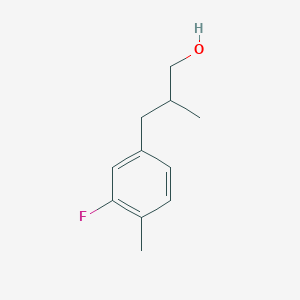

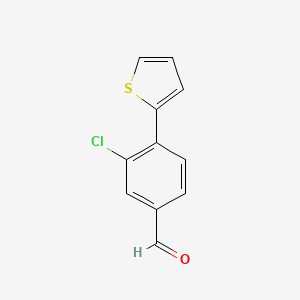
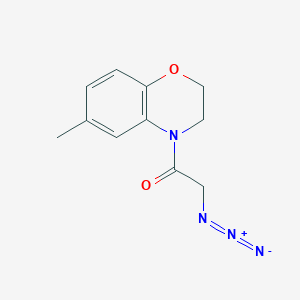
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)
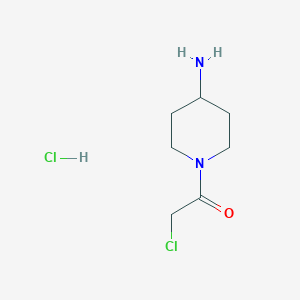
![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
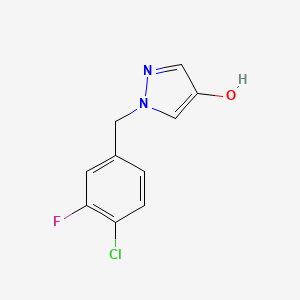

![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
